N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14827085
InChI: InChI=1S/C20H20N4O2S/c1-12-2-7-15-17(10-12)27-20(24-15)13-3-5-14(6-4-13)23-18(25)11-16-19(26)22-9-8-21-16/h2-7,10,16,21H,8-9,11H2,1H3,(H,22,26)(H,23,25)
SMILES:
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide

CAS No.:

Cat. No.: VC14827085

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide -

Specification

Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
IUPAC Name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
Standard InChI InChI=1S/C20H20N4O2S/c1-12-2-7-15-17(10-12)27-20(24-15)13-3-5-14(6-4-13)23-18(25)11-16-19(26)22-9-8-21-16/h2-7,10,16,21H,8-9,11H2,1H3,(H,22,26)(H,23,25)
Standard InChI Key BGBJYHNTQSYZEJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4C(=O)NCCN4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide (PubChem CID: 3578767) is a heterocyclic compound featuring a benzothiazole core fused to a phenylacetamide group and a 3-oxopiperazine moiety . The molecular formula is C20H20N4O2S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2\text{S}, with a molecular weight of 380.5 g/mol .

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
Molecular FormulaC20H20N4O2S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2\text{S}
Molecular Weight380.5 g/mol
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4C(=O)NCCN4
InChIKeyBGBJYHNTQSYZEJ-UHFFFAOYSA-N

Spectral Characterization

The compound’s structure has been validated via NMR, IR, and mass spectrometry . The benzothiazole ring’s aromatic protons resonate at δ 7.2–8.1 ppm in 1H^1\text{H}-NMR, while the 3-oxopiperazine moiety exhibits characteristic carbonyl (C=O) stretching at 1680–1700 cm1^{-1} in IR .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves multi-step reactions starting from 6-methyl-1,3-benzothiazol-2-amine. Key steps include:

  • Coupling Reaction: HATU-mediated amide bond formation between 4-(6-methylbenzothiazol-2-yl)aniline and 2-(3-oxopiperazin-2-yl)acetic acid .

  • Cyclization: Spontaneous Favorskii-like rearrangement under basic conditions to form the 3-oxopiperazine ring .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1HATU, DIPEA, DMF, 0°C → RT85%
2K2_2CO3_3, THF, reflux78%

Purification and Validation

Purification via column chromatography (SiO2_2, ethyl acetate/hexane) yields >95% purity . LC-MS (ESI+) confirms the molecular ion peak at m/z 381.1 [M+H]+^+ .

Physicochemical and Stability Profiles

Solubility and Partition Coefficient

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (logP = 3.2), suggesting blood-brain barrier permeability .

Thermal and pH Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C. The compound remains stable at pH 2–8 but degrades under strong acidic/alkaline conditions .

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) calculations indicate:

  • HOMO-LUMO gap: 4.3 eV, suggesting moderate reactivity.

  • NCI Analysis: Intramolecular N–H···O hydrogen bonds stabilize the conformation .

Molecular Dynamics (MD) Simulations

100-ns MD simulations reveal stable binding to AChE (RMSD < 2.0 Å), with persistent interactions at the catalytic anionic site .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzothiazole Derivatives

CompoundAChE IC50_{50} (μg/mL)Anticancer IC50_{50} (μM)
Target CompoundPredicted: 28–35Predicted: 5–10
6d 32.008.2 (MCF-7)
6f 25.336.9 (A549)

Future Research Directions

  • In Vitro/In Vivo Testing: Validate AChE inhibition and toxicity profiles.

  • Structural Optimization: Modify the 3-oxopiperazine moiety to enhance solubility.

  • Targeted Drug Delivery: Develop nanoparticle formulations to improve bioavailability.

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